rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride
CAS No.: 2059917-88-1
Cat. No.: VC11624303
Molecular Formula: C8H16ClNO
Molecular Weight: 177.7
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2059917-88-1 |
---|---|
Molecular Formula | C8H16ClNO |
Molecular Weight | 177.7 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic octahydroisoindole scaffold, a saturated derivative of isoindole with two fused cyclohexane rings. The stereochemistry (3aR,5R,7aS) specifies the spatial arrangement of substituents, ensuring a rigid, three-dimensional conformation. The hydroxyl group at position 5 introduces polarity, while the hydrochloride salt enhances aqueous solubility.
Molecular Formula: C₈H₁₆ClNO
Molecular Weight: 193.68 g/mol (base) + 36.46 g/mol (HCl) = 230.14 g/mol
Key Functional Groups:
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Bicyclic amine (octahydroisoindole)
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Secondary alcohol (-OH at C5)
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Hydrochloride salt (improves stability and bioavailability) .
Physicochemical Characteristics
Property | Value/Description |
---|---|
Solubility | Likely soluble in polar solvents (water, ethanol) due to hydrochloride salt |
Melting Point | Not reported; analogous hydrochlorides typically range 150–250°C |
LogP (Partition Coefficient) | Estimated ~0.5–1.5 (moderate lipophilicity) |
pKa | Amine: ~9–10; Alcohol: ~16–18 |
The hydrochloride salt formation reduces the amine’s basicity, enhancing membrane permeability while maintaining solubility—a critical balance for drug candidates .
Synthesis and Stereochemical Considerations
Synthetic Pathways
While no direct synthesis is documented for this compound, analogous routes for octahydroisoindole derivatives involve:
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Bicyclic Core Construction: Diels-Alder reactions or catalytic hydrogenation of isoindole precursors.
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Hydroxylation: Stereoselective oxidation (e.g., Sharpless dihydroxylation) or enzymatic catalysis to introduce the C5 hydroxyl group.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .
A hypothetical synthesis might proceed as follows:
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Hydrogenation of isoindole over a palladium catalyst to form octahydroisoindole.
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Stereoselective epoxidation at C5–C6, followed by acid-catalyzed ring-opening to introduce the hydroxyl group.
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Resolution of racemic mixture via chiral chromatography or enzymatic kinetic resolution.
Stereochemical Challenges
The rac prefix indicates a racemic mixture, posing challenges for enantiomer-specific activity. Asymmetric synthesis or chiral resolution would be required to isolate individual enantiomers, which may exhibit divergent pharmacological profiles .
Comparative Analysis with Structural Analogs
The absence of bulky substituents in rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride may favor CNS penetration compared to larger analogs .
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